molecular formula C22H23N5O6S B13731882 N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide CAS No. 17400-19-0

N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide

Cat. No.: B13731882
CAS No.: 17400-19-0
M. Wt: 485.5 g/mol
InChI Key: ZYCLTZHMBQHPOX-UHFFFAOYSA-N
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Description

N-[4-METHYL-5-[3-[(4-NITROPHENYL)SULFONYL-PHENYL-AMINO]PROPYL]-6-OXO-3H-PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a nitrophenyl group, and a sulfonyl-phenyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-METHYL-5-[3-[(4-NITROPHENYL)SULFONYL-PHENYL-AMINO]PROPYL]-6-OXO-3H-PYRIMIDIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and sulfonyl-phenyl-amino groups. Common reagents used in these reactions include acetic anhydride, nitrobenzene, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized nitrophenyl derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted acetamides and sulfonamides.

Scientific Research Applications

N-[4-METHYL-5-[3-[(4-NITROPHENYL)SULFONYL-PHENYL-AMINO]PROPYL]-6-OXO-3H-PYRIMIDIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-METHYL-5-[3-[(4-NITROPHENYL)SULFONYL-PHENYL-AMINO]PROPYL]-6-OXO-3H-PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)acetamide
  • N-(4-Aminophenyl)acetamide
  • N-(4-Methylphenyl)acetamide

Comparison: N-[4-METHYL-5-[3-[(4-NITROPHENYL)SULFONYL-PHENYL-AMINO]PROPYL]-6-OXO-3H-PYRIMIDIN-2-YL]ACETAMIDE is unique due to its combination of a pyrimidine ring and a sulfonyl-phenyl-amino linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

17400-19-0

Molecular Formula

C22H23N5O6S

Molecular Weight

485.5 g/mol

IUPAC Name

N-[4-methyl-5-[3-(N-(4-nitrophenyl)sulfonylanilino)propyl]-6-oxo-1H-pyrimidin-2-yl]acetamide

InChI

InChI=1S/C22H23N5O6S/c1-15-20(21(29)25-22(23-15)24-16(2)28)9-6-14-26(17-7-4-3-5-8-17)34(32,33)19-12-10-18(11-13-19)27(30)31/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,23,24,25,28,29)

InChI Key

ZYCLTZHMBQHPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)CCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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